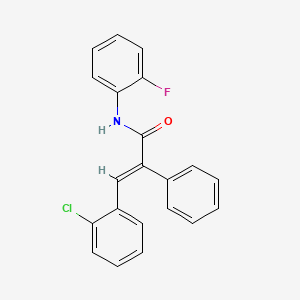![molecular formula C18H22O3 B4967863 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its anticancer activity by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. One of the primary targets of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is Bruton's tyrosine kinase (BTK), which plays a critical role in the B-cell receptor signaling pathway. By inhibiting BTK, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene also inhibits other kinases, such as FLT3 and ITK, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and ITK. In preclinical studies, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several advantages for lab experiments, including its potent inhibitory activity against several kinases, its ability to enhance the activity of other anticancer agents, and its favorable pharmacokinetic properties. However, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One direction is to further evaluate its efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its potential toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene in patients with various types of cancer.
Méthodes De Synthèse
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves several steps, starting with the reaction of 3-ethoxyphenol with 2-bromoethyl ether to form the intermediate compound 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the final product, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. The purity and yield of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has shown potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, which makes it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRRCZRIDMIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)
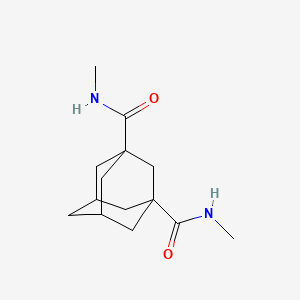
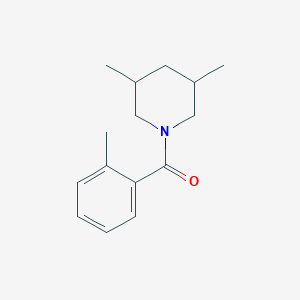
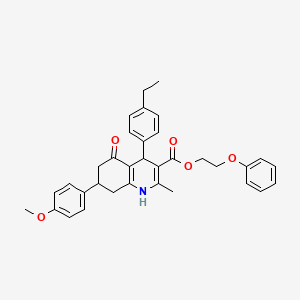
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
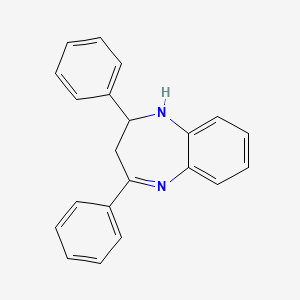
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
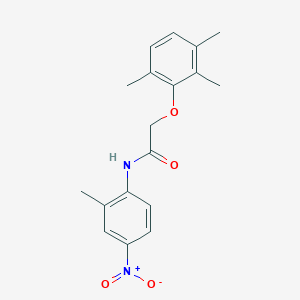
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
